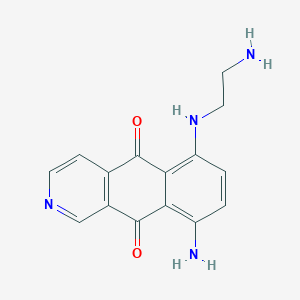

9-Desaminoethyl Pixantrone

Description

BenchChem offers high-quality 9-Desaminoethyl Pixantrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Desaminoethyl Pixantrone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H14N4O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

9-amino-6-(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione |

InChI |

InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)14(20)8-3-5-18-7-9(8)15(12)21/h1-3,5,7,19H,4,6,16-17H2 |

InChI Key |

VLSXAGWBUIPTAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=CN=C3)NCCN |

Origin of Product |

United States |

An In-Depth Technical Guide to the Synthesis of 9-Desaminoethyl Pixantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pixantrone is a promising aza-anthracenedione cytotoxic agent developed to reduce the cardiotoxicity associated with traditional anthracyclines like doxorubicin. During the manufacturing and storage of pharmaceutical compounds, the formation of impurities is a critical aspect that requires thorough investigation for safety and regulatory purposes. 9-Desaminoethyl Pixantrone has been identified as a process-related impurity of Pixantrone. Its structure consists of the core benzo[g]isoquinoline-5,10-dione moiety with a single (2-aminoethyl)amino side chain at the 9-position, unlike Pixantrone which has two such side chains at the 6 and 9-positions. The availability of a pure sample of 9-Desaminoethyl Pixantrone is essential for its use as a reference standard in analytical method development and validation for impurity profiling of Pixantrone.

This guide will first detail the established synthesis of Pixantrone and then propose a targeted synthetic route for 9-Desaminoethyl Pixantrone based on this established chemistry.

Synthesis of the Parent Compound: Pixantrone

The synthesis of Pixantrone provides the foundational chemistry for accessing its derivatives and impurities. A common synthetic route, as described in the patent literature, commences with the preparation of the key intermediate, 6,9-difluorobenzo[g]isoquinoline-5,10-dione.

Synthesis of 6,9-difluorobenzo[g]isoquinoline-5,10-dione

The synthesis of this key intermediate is a multi-step process:

-

Anhydride Formation: Pyridine-3,4-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride, to form pyridine-3,4-dicarboxylic anhydride.

-

Friedel-Crafts Acylation: The resulting anhydride undergoes a Friedel-Crafts acylation reaction with 1,4-difluorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield a mixture of keto-acid isomers.

-

Cyclization: This mixture of isomers is then subjected to cyclization using a strong acid, such as fuming sulfuric acid, at elevated temperatures to afford the tricyclic core, 6,9-difluorobenzo[g]isoquinoline-5,10-dione.

Synthesis of Pixantrone from the Difluoro Intermediate

The final step in the synthesis of Pixantrone involves a nucleophilic aromatic substitution reaction:

-

The 6,9-difluorobenzo[g]isoquinoline-5,10-dione intermediate is reacted with an excess of a protected form of ethylenediamine, such as N-(2-aminoethyl)acetamide or a carbamate-protected derivative. The use of a protected amine prevents side reactions.

-

The reaction is typically carried out in a suitable solvent at an elevated temperature.

-

Following the substitution reaction, the protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, or hydrogenolysis for certain protecting groups) to yield Pixantrone.

Proposed Synthesis of 9-Desaminoethyl Pixantrone

Based on the synthesis of Pixantrone, a logical approach to the synthesis of 9-Desaminoethyl Pixantrone involves a controlled, stoichiometric reaction to achieve monosubstitution. The reactivity of the 6- and 9-positions on the difluoro intermediate may not be identical, potentially allowing for selective monosubstitution under carefully controlled conditions.

Synthetic Strategy

The proposed synthesis of 9-Desaminoethyl Pixantrone would proceed as follows:

-

Stoichiometric Control: React 6,9-difluorobenzo[g]isoquinoline-5,10-dione with a limiting amount (approximately one equivalent) of a protected ethylenediamine. This controlled stoichiometry is intended to favor the formation of the monosubstituted product over the disubstituted Pixantrone.

-

Reaction Conditions: The reaction would likely be carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at a moderate temperature to allow for controlled substitution. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be crucial to optimize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct.

-

Purification: The reaction mixture would contain the desired monosubstituted product, the disubstituted product (Pixantrone), and unreacted starting material. A chromatographic purification method, such as column chromatography on silica gel, would be necessary to isolate the 9-Desaminoethyl Pixantrone.

-

Deprotection: The isolated, protected 9-Desaminoethyl Pixantrone would then be subjected to a deprotection step to remove the protecting group from the ethylenediamine side chain, yielding the final product.

Experimental Protocol (Proposed)

The following is a proposed, non-validated experimental protocol based on the principles outlined above. Note: This protocol requires optimization and validation in a laboratory setting.

Step 1: Monosubstitution

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 6,9-difluorobenzo[g]isoquinoline-5,10-dione in anhydrous DMSO.

-

Add 1.0 to 1.2 equivalents of N-(tert-butoxycarbonyl)ethylenediamine (Boc-ethylenediamine).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by HPLC.

-

Once the desired amount of monosubstituted product is formed, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the protected 9-Desaminoethyl Pixantrone.

Step 2: Deprotection

-

Dissolve the purified, Boc-protected 9-Desaminoethyl Pixantrone in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or HPLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the final product, 9-Desaminoethyl Pixantrone, by a suitable method, such as recrystallization or preparative HPLC, to obtain the compound with high purity.

Data Presentation

As this is a proposed synthesis, experimental quantitative data is not available. Should this synthesis be performed, the following tables should be used to summarize the data.

Table 1: Reaction Conditions and Yields

| Step | Reactant 1 | Reactant 2 | Stoichiometry (Eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 6,9-difluorobenzo[g]isoquinoline-5,10-dione | Boc-ethylenediamine | 1 : 1.1 | DMSO | 70 | 12 | Boc-9-Desaminoethyl Pixantrone | Data to be determined |

| 2 | Boc-9-Desaminoethyl Pixantrone | TFA | Excess | Dichloromethane | 25 | 4 | 9-Desaminoethyl Pixantrone | Data to be determined |

Table 2: Characterization Data for 9-Desaminoethyl Pixantrone

| Analysis | Result |

| Appearance | Data to be determined |

| Melting Point (°C) | Data to be determined |

| ¹H NMR (ppm) | Data to be determined |

| ¹³C NMR (ppm) | Data to be determined |

| Mass Spectrometry (m/z) | Data to be determined |

| Purity (HPLC, %) | Data to be determined |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways discussed.

Navigating the Aza-Anthracenedione Landscape: A Technical Guide to Pixantrone and its Related Compound 9-Desaminoethyl Pixantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pixantrone, a novel aza-anthracenedione, has emerged as a significant therapeutic agent in the landscape of oncology, particularly for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin lymphomas. Its structural design aims to mitigate the cardiotoxicity associated with traditional anthracyclines and anthracenediones while retaining potent antineoplastic activity. This technical guide provides an in-depth exploration of Pixantrone, with a contextual mention of its related impurity, 9-Desaminoethyl Pixantrone. While a specific CAS number for 9-Desaminoethyl Pixantrone is not publicly available, its identity as a known impurity underscores the importance of rigorous analytical characterization in the pharmaceutical development of Pixantrone. This document delves into the mechanism of action, experimental protocols, and key quantitative data pertinent to drug development professionals.

Introduction

Pixantrone (CAS Number: 144510-96-3 for the free base) is a cytotoxic agent that functions as a topoisomerase II inhibitor and DNA intercalator.[1][2] Unlike its predecessors, doxorubicin and mitoxantrone, Pixantrone's unique chemical structure, which includes a nitrogen heteroatom in the chromophore ring system, is associated with a reduced potential for generating reactive oxygen species and forming cardiotoxic metabolites.[3][4] The presence of impurities, such as 9-Desaminoethyl Pixantrone, is a critical consideration in the synthesis and formulation of the active pharmaceutical ingredient (API), necessitating robust analytical methods for their detection and quantification.[]

Physicochemical Properties of Pixantrone

A comprehensive understanding of the physicochemical properties of Pixantrone is fundamental for its development and formulation.

| Property | Value | Reference |

| CAS Number | 144510-96-3 (free base) | [2] |

| Molecular Formula | C17H19N5O2 | [2] |

| Molecular Weight | 325.37 g/mol | [2] |

| Appearance | Dark blue lyophilised powder | [3] |

| Mechanism of Action | Topoisomerase II inhibitor, DNA intercalator, DNA alkylating agent | [1][3][4] |

Mechanism of Action

Pixantrone exerts its antineoplastic effects through a multi-faceted mechanism of action that distinguishes it from other topoisomerase II inhibitors.

Topoisomerase II Inhibition and DNA Intercalation

Pixantrone inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis. The planar aromatic chromophore of Pixantrone also intercalates between DNA base pairs, further disrupting DNA structure and function.

Reduced Cardiotoxicity Profile

A key differentiator of Pixantrone is its reduced cardiotoxicity compared to other anthracyclines. This is attributed to its lower potential to engage in iron-mediated redox cycling and generate damaging reactive oxygen species in cardiac tissue.[4]

The proposed mechanism for reduced cardiotoxicity is depicted in the following signaling pathway diagram:

Caption: Proposed mechanism of reduced cardiotoxicity of Pixantrone.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of Pixantrone on cancer cell lines.

Methodology:

-

Cell Culture: Human tumor cell lines (e.g., lymphoma, breast cancer) are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are treated with a range of concentrations of Pixantrone for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

Topoisomerase II Cleavage Assay

Objective: To assess the ability of Pixantrone to induce topoisomerase II-mediated DNA cleavage.

Methodology:

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II, and various concentrations of Pixantrone is prepared.

-

Incubation: The mixture is incubated to allow for the cleavage reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The appearance of linear DNA indicates topoisomerase II-mediated cleavage.

The general workflow for this assay is illustrated below:

Caption: Workflow for a topoisomerase II cleavage assay.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative data from studies involving Pixantrone.

| Parameter | Value | Study Context | Reference |

| IC50 (in various cancer cell lines) | Varies by cell line (nM to µM range) | Preclinical in vitro studies | [6] |

| Complete Response Rate (Relapsed/Refractory Aggressive NHL) | 20% (Pixantrone) vs. 5.7% (Comparator) | Phase III Clinical Trial (PIX301) | [3] |

| Median Progression-Free Survival (Relapsed/Refractory Aggressive NHL) | 2.6 months (Pixantrone) vs. 1.6 months (Comparator) | Phase III Clinical Trial (PIX301) | [3] |

Analytical Considerations: The Role of Impurity Profiling

The identification and control of impurities are paramount in drug development. While specific data on 9-Desaminoethyl Pixantrone is limited, its presence as a process-related impurity or degradation product highlights the need for robust analytical methods.

Common Analytical Techniques for Impurity Profiling:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying impurities.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information for the identification of unknown impurities.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.

The logical relationship for impurity identification is as follows:

Caption: Logical workflow for pharmaceutical impurity identification.

Conclusion

Pixantrone represents a significant advancement in the treatment of certain hematological malignancies, offering a favorable safety profile with respect to cardiotoxicity. A thorough understanding of its mechanism of action, supported by robust preclinical and clinical data, is essential for its continued development and clinical application. The diligent characterization and control of related substances, such as 9-Desaminoethyl Pixantrone, are critical components of ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a foundational resource for scientists and researchers engaged in the multifaceted process of drug development.

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. go.drugbank.com [go.drugbank.com]

- 6. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to 9-Desaminoethyl Pixantrone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical documentation on 9-Desaminoethyl Pixantrone are limited. This compound is primarily referenced as an impurity of the anticancer agent Pixantrone. Consequently, this guide synthesizes the available information on Pixantrone to provide a foundational understanding that may inform research into its derivatives, including 9-Desaminoethyl Pixantrone. The mechanism of action and experimental data provided are for Pixantrone and should be considered as a starting point for investigating 9-Desaminoethyl Pixantrone.

Introduction

Pixantrone is a novel aza-anthracenedione, a class of synthetic analogs of anthracyclines, designed to reduce the cardiotoxicity associated with traditional chemotherapy agents like doxorubicin. 9-Desaminoethyl Pixantrone is recognized as an impurity related to the synthesis or degradation of Pixantrone. Understanding the properties of Pixantrone is crucial for contextualizing the potential characteristics and biological activity of its derivatives.

Physicochemical Properties

| Property | Value (for Pixantrone) | Data Source |

| Molecular Formula | C21H23N5O5 | N/A |

| Molecular Weight | 425.44 g/mol | N/A |

| Appearance | Dark blue powder | N/A |

| Solubility | Soluble in water | N/A |

Mechanism of Action of Pixantrone

Pixantrone exhibits a multi-faceted mechanism of action that distinguishes it from other topoisomerase II inhibitors. Its primary modes of action include:

-

DNA Intercalation and Alkylation: Pixantrone intercalates into the DNA double helix and can form covalent adducts, leading to DNA damage.

-

Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to the accumulation of double-strand breaks in DNA.

-

Induction of Apoptosis: The DNA damage and cell cycle arrest triggered by Pixantrone ultimately lead to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway of Pixantrone-Induced Apoptosis

Caption: Pixantrone's mechanism leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of 9-Desaminoethyl Pixantrone are not available. The following are generalized protocols for assays commonly used to characterize compounds like Pixantrone.

Topoisomerase II Inhibition Assay (Generic Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 1 mM DTT)

-

Test compound (e.g., Pixantrone or its derivative)

-

DNA intercalating dye (e.g., ethidium bromide or SYBR Green)

-

Agarose gel electrophoresis system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and purified topoisomerase IIα enzyme.

-

Add the test compound at various concentrations to the reaction mixture. A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control.

Experimental Workflow for Topoisomerase II Inhibition Assay

Caption: Workflow for a topoisomerase II inhibition assay.

Cell Viability Assay (Generic Protocol)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., human lymphoma cell line)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the wells at a specific wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Preclinical and Clinical Development of Pixantrone

Pixantrone has undergone extensive preclinical and clinical evaluation. In preclinical studies, it demonstrated significant antitumor activity in various cancer models, including lymphomas and solid tumors. Clinical trials have primarily focused on its use in patients with relapsed or refractory aggressive non-Hodgkin's lymphoma. While 9-Desaminoethyl Pixantrone has not been the subject of these studies, the data from Pixantrone's development provides a framework for the potential evaluation of its derivatives.

Conclusion

While a comprehensive technical guide on 9-Desaminoethyl Pixantrone is hampered by the lack of specific public data, this document provides a foundational overview based on the well-characterized parent compound, Pixantrone. The provided mechanisms, protocols, and diagrams for Pixantrone can serve as a valuable resource for researchers initiating studies on 9-Desaminoethyl Pixantrone. Further research is necessary to elucidate the specific properties and biological activities of this particular derivative.

Unraveling the Mechanism of Action of 9-Desaminoethyl Pixantrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual Assault on Cancer Cells

Pixantrone, an aza-anthracenedione, exerts its cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and poisoning of topoisomerase II. This dual-pronged attack disrupts critical cellular processes, ultimately leading to cell death.

DNA Intercalation

Pixantrone possesses a planar ring system that enables it to insert itself between the base pairs of the DNA double helix. This intercalation has several downstream consequences:

-

Inhibition of DNA Replication and Transcription: The presence of Pixantrone within the DNA strand physically obstructs the progression of DNA and RNA polymerases, thereby halting the processes of replication and transcription.

-

Induction of DNA Damage: Intercalation can distort the helical structure of DNA, leading to the activation of DNA damage response pathways.

Topoisomerase II Poisoning

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Pixantrone acts as a topoisomerase II poison by stabilizing the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the 5'-termini of the broken DNA strands. By preventing the re-ligation of the DNA break, Pixantrone converts a transient enzymatic step into a permanent DNA double-strand break. These persistent breaks are highly cytotoxic and trigger apoptotic cell death.[1]

A key feature of Pixantrone is its preferential targeting of topoisomerase IIα over the IIβ isoform.[2] Topoisomerase IIα is highly expressed in proliferating cells, including cancer cells, while topoisomerase IIβ is more prevalent in quiescent cells, such as cardiomyocytes. This selectivity is believed to contribute to Pixantrone's reduced cardiotoxicity compared to other anthracyclines like doxorubicin.[2]

Signaling Pathways and Cellular Fate

The DNA damage induced by Pixantrone triggers a cascade of cellular signaling events that ultimately determine the cell's fate.

Caption: Core mechanism of Pixantrone leading to apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data for Pixantrone from various in vitro studies.

| Parameter | Value | Cell Line / System | Reference |

| Topoisomerase IIα Inhibition | |||

| IC50 (Decatenation Assay) | ~1.5 µM | Purified human enzyme | F. G. Falkson et al., Investigational New Drugs, 1995 |

| Topoisomerase IIβ Inhibition | |||

| IC50 (Decatenation Assay) | ~3.0 µM | Purified human enzyme | F. G. Falkson et al., Investigational New Drugs, 1995 |

| DNA Binding | |||

| Binding Constant (Kb) | 1.2 x 10^5 M^-1 | Calf Thymus DNA | P. De Isabella et al., Molecular Pharmacology, 1995 |

| Cytotoxicity | |||

| IC50 (72h exposure) | 0.03 - 0.5 µM | Various human cancer cell lines | Multiple sources |

Detailed Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Workflow:

Caption: Workflow for Topoisomerase II Decatenation Assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing kDNA (e.g., from Crithidia fasciculata), purified human topoisomerase IIα or IIβ, and reaction buffer (typically containing ATP and MgCl2).

-

Drug Addition: Add varying concentrations of Pixantrone or the vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the decatenation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Electrophoresis: Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles migrate faster into the gel than the interlocked kDNA network.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. The inhibition of decatenation is quantified by measuring the decrease in the amount of decatenated DNA products.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the principle that a DNA intercalating agent will compete with ethidium bromide for binding sites in DNA, leading to a decrease in the fluorescence of the ethidium bromide-DNA complex.

Methodology:

-

Prepare DNA-Ethidium Bromide Complex: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer.

-

Baseline Fluorescence: Measure the initial fluorescence of the solution using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

-

Titration with Compound: Add increasing concentrations of Pixantrone to the cuvette.

-

Fluorescence Measurement: After each addition and a brief incubation period, measure the fluorescence intensity.

-

Data Analysis: The decrease in fluorescence intensity is proportional to the amount of ethidium bromide displaced by Pixantrone. This data can be used to calculate the binding affinity of the compound to DNA.

Conclusion and Future Directions

Pixantrone is a potent anticancer agent with a well-defined dual mechanism of action involving DNA intercalation and topoisomerase II poisoning. Its selectivity for topoisomerase IIα likely contributes to its favorable safety profile. While 9-Desaminoethyl Pixantrone is structurally similar, the absence of one of the ethylamino side chains could potentially alter its DNA binding affinity, topoisomerase II inhibitory potency, and cellular uptake. Further research is imperative to delineate the precise mechanism of action of 9-Desaminoethyl Pixantrone and to determine if it retains the favorable pharmacological properties of its parent compound. Such studies would be crucial in assessing its potential as a therapeutic agent or understanding its contribution to the overall activity of Pixantrone formulations.

References

9-Desaminoethyl Pixantrone (BBR 3438): A Technical Review of a Novel Aza-Anthrapyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Desaminoethyl Pixantrone, also known as BBR 3438, is a synthetic aza-anthrapyrazole, a class of compounds investigated for their potential as anticancer agents. It is structurally related to the clinically evaluated drug Pixantrone (BBR 2778) and is considered an impurity in its synthesis. The aza-anthrapyrazoles were designed to mimic the planar tricyclic chromophore of anthracyclines like doxorubicin and anthracenediones like mitoxantrone, while aiming to reduce the cardiotoxicity associated with these established chemotherapeutics. This technical guide provides a comprehensive review of the available scientific literature on 9-Desaminoethyl Pixantrone, focusing on its synthesis, biological activity, and mechanism of action within the broader context of 2,5-disubstituted 9-aza-anthrapyrazoles.

Chemical Structure and Synthesis

9-Desaminoethyl Pixantrone is a derivative of the indazolo[4,3-gh]isoquinolin-6(2H)-one core. The synthesis of this class of compounds, as described by Krapcho et al. (1998), involves a multi-step process starting from benz[g]isoquinoline-5,10-diones with differential reactivity at the 6 and 9 positions.

A general synthetic pathway is outlined below. It is important to note that a specific, detailed protocol for the synthesis of 9-Desaminoethyl Pixantrone (BBR 3438) is not available in the reviewed literature. The following represents a generalized scheme for the synthesis of 2,5-disubstituted 9-aza-anthrapyrazoles.

General Synthetic Workflow

Caption: Generalized synthetic workflow for 9-aza-anthrapyrazoles.

Quantitative Data

The available quantitative data for 9-Desaminoethyl Pixantrone (BBR 3438) is limited. The primary source of specific data comes from a Quantitative Structure-Activity Relationship (QSAR) study by Slavov et al. (2007). The broader study by Krapcho et al. (1998) provides activity data for the series of 9-aza-anthrapyrazoles, but it is not always possible to isolate the specific data for BBR 3438.

Table 1: In Vitro Cytotoxicity of 9-Desaminoethyl Pixantrone (BBR 3438)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| BBR 3438 | LoVo (human colon adenocarcinoma) | Not specified | 0.09 | Slavov et al., 2007 |

Table 2: In Vivo Antitumor Activity of Selected 9-Aza-Anthrapyrazoles (Data for BBR 3438 not specifically isolated)

| Compound Series | Animal Model | Treatment Schedule | Efficacy Metric | Result | Reference |

| 9-Aza-APs | P388 Murine Leukemia | Not specified | T/C% | 200-381 for most effective congeners | Krapcho et al., 1998 |

| 9-Aza-APs | MX-1 Human Mammary Carcinoma Xenograft | Not specified | TWI% | 50-99 for 24 tested compounds | Krapcho et al., 1998 |

T/C% = (Median survival time of treated group / Median survival time of control group) x 100 TWI% = Tumor Weight Inhibition

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of 9-Desaminoethyl Pixantrone (BBR 3438) are not explicitly provided in the reviewed literature. The following are representative protocols for the types of assays used to evaluate the broader class of 9-aza-anthrapyrazoles.

In Vitro Cytotoxicity against LoVo Cells (Representative Protocol)

-

Cell Culture: LoVo human colon adenocarcinoma cells are maintained in a suitable culture medium (e.g., Ham's F-12K medium) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: A stock solution of the test compound (e.g., BBR 3438) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assay (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is removed, and the formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vivo P388 Murine Leukemia Model (Representative Protocol)

-

Animal Model: DBA/2 or BDF1 mice are used.

-

Tumor Implantation: Mice are inoculated intraperitoneally (i.p.) with a suspension of P388 leukemia cells (e.g., 1 x 10^6 cells).

-

Compound Administration: The test compound is administered i.p. at various dose levels and schedules, starting 24 hours after tumor implantation.

-

Monitoring: The animals are monitored daily for signs of toxicity and mortality.

-

Efficacy Evaluation: The primary endpoint is the median survival time of the treated and control groups. The antitumor efficacy is expressed as the percentage of increase in lifespan (T/C%).

In Vivo MX-1 Human Mammary Carcinoma Xenograft Model (Representative Protocol)

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Fragments of MX-1 human mammary carcinoma, or a suspension of cultured MX-1 cells, are implanted subcutaneously into the flank of the mice.

-

Compound Administration: When the tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered intravenously or intraperitoneally according to a specified dose and schedule.

-

Tumor Measurement: Tumor size is measured periodically (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Efficacy Evaluation: The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. The tumor weight inhibition (TWI%) is calculated at the end of the study.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of 9-Desaminoethyl Pixantrone has not been specifically elucidated in the available literature. However, for the broader class of aza-anthrapyrazoles, the proposed mechanism involves interaction with DNA and inhibition of topoisomerase II, similar to their structural analogues, the anthracyclines and anthracenediones.

Proposed Mechanism of Action

Caption: Proposed mechanism of action for 9-aza-anthrapyrazoles.

The planar aromatic core of 9-Desaminoethyl Pixantrone is believed to intercalate between the base pairs of DNA. This interaction is thought to interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the "cleavable complex" – an intermediate in the topoisomerase II catalytic cycle where the DNA is cut – the drug leads to the accumulation of DNA double-strand breaks. These unrepaired DNA lesions trigger downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis.

Conclusion

9-Desaminoethyl Pixantrone (BBR 3438) is a member of the 9-aza-anthrapyrazole class of compounds with demonstrated in vitro cytotoxicity against human colon cancer cells. While it is primarily documented as an impurity of the clinical candidate Pixantrone, its biological activity warrants consideration. The available literature provides a foundational understanding of its synthesis and antitumor potential within the context of its chemical class. However, a comprehensive evaluation of 9-Desaminoethyl Pixantrone as a standalone agent is limited by the lack of specific, detailed experimental data and mechanistic studies. Further research would be necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent. This review serves as a summary of the current knowledge and a guide for future investigations into this and related aza-anthrapyrazole compounds.

The Emergence of 9-Desaminoethyl Pixantrone: A Technical Overview of an Impurity in a Modern Chemotherapeutic Agent

For Immediate Release

This technical guide addresses the identification and characterization of 9-Desaminoethyl Pixantrone, a known impurity associated with the antineoplastic agent Pixantrone. Designed for researchers, scientists, and professionals in drug development, this document outlines the regulatory landscape, analytical methodologies, and potential implications of such impurities in the pharmaceutical context.

Introduction to Pixantrone and the Significance of Impurity Profiling

Pixantrone is a synthetic aza-anthracenedione developed as an analog of mitoxantrone with the aim of reducing cardiotoxicity while maintaining potent anticancer activity.[1] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, crucial for DNA replication and repair in rapidly dividing cancer cells.[2][3] The European Medicines Agency (EMA) has approved Pixantrone for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin B-cell lymphomas.[4]

The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities, defined as any component of the drug substance or drug product that is not the chemical entity defined as the drug substance, can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients.[] The diligent identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).

The Discovery of 9-Desaminoethyl Pixantrone: A Hypothetical Framework

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradation products.[6][7] This process helps to establish the intrinsic stability of the drug molecule and to develop and validate stability-indicating analytical methods.

A plausible pathway for the formation of 9-Desaminoethyl Pixantrone would be the loss of the aminoethyl side chain at the 9-position of the Pixantrone molecule under specific stress conditions. The identification of this and other impurities is crucial for ensuring the quality and safety of the final drug product.

Analytical Methodologies for Impurity Detection and Characterization

A multi-faceted analytical approach is essential for the comprehensive profiling of pharmaceutical impurities. The following table summarizes the key techniques that would be employed in the discovery and analysis of 9-Desaminoethyl Pixantrone.

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the drug substance from its impurities. | Column: C18 reverse-phase; Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol); Detection: UV-Vis or Photodiode Array (PDA) detector. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities by providing molecular weight information. | Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI); Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure of isolated impurities. | 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC). |

| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. | Column: Capillary column with a suitable stationary phase; Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Experimental Protocols: A Generalized Approach

While specific, validated protocols for 9-Desaminoethyl Pixantrone are not publicly available, the following represents a generalized workflow for the identification and characterization of such an impurity.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of Pixantrone drug substance in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).

-

Stress Conditions: Expose the solutions to elevated temperatures (e.g., 60-80°C) for defined periods. For photostability, expose the drug substance to light according to ICH Q1B guidelines.

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

-

Peak Purity Analysis: Utilize a PDA detector to assess the homogeneity of the main drug peak and any degradation product peaks.

Impurity Isolation and Characterization

-

Preparative HPLC: Isolate the impurity of interest from the stressed samples or a bulk batch of the drug substance using preparative HPLC.

-

Structure Elucidation: Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) to determine its elemental composition and NMR spectroscopy to elucidate its complete chemical structure.

Visualization of Key Processes

General Workflow for Impurity Identification

Caption: General Workflow for Impurity Identification

Pixantrone's Proposed Mechanism of Action

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ec.europa.eu [ec.europa.eu]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Pixantrone: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

Pixantrone, an aza-anthracenedione, has emerged as a significant cytotoxic agent in the landscape of cancer therapeutics, particularly for hematological malignancies. Structurally designed to minimize the cardiotoxicity associated with traditional anthracyclines and anthracenediones, pixantrone exhibits a unique pharmacological profile. This technical guide provides a comprehensive overview of the therapeutic relevance of pixantrone, with a focus on its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols relevant to its study. It is important to note that while the initial query specified "9-Desaminoethyl Pixantrone," extensive investigation has identified this compound as an impurity of pixantrone. Therefore, this guide will focus on the parent compound, pixantrone, which is the therapeutically relevant molecule.

Introduction: The Rationale for Pixantrone Development

Anthracyclines, such as doxorubicin, have long been cornerstones of chemotherapy regimens. However, their clinical utility is often limited by cumulative, dose-dependent cardiotoxicity. This adverse effect is largely attributed to the formation of iron complexes and the generation of reactive oxygen species (ROS) in cardiac tissue. Pixantrone was developed to address this limitation. Its unique chemical structure, which includes a nitrogen heteroatom in the chromophore and lacks the hydroquinone moiety, prevents the chelation of iron, thereby reducing the potential for ROS-mediated cardiac damage.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity

Pixantrone exerts its anti-neoplastic effects through a combination of mechanisms that ultimately lead to the inhibition of cell proliferation and the induction of apoptosis.

DNA Intercalation and Topoisomerase II Inhibition

Similar to other anthracenediones, pixantrone intercalates into the DNA double helix. This physical insertion between base pairs disrupts the normal function of DNA, interfering with replication and transcription. Furthermore, pixantrone acts as a topoisomerase II poison.[1] It stabilizes the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[2][3] This DNA damage triggers downstream signaling pathways that activate cell cycle arrest and apoptosis.

DNA Adduct Formation

A distinguishing feature of pixantrone is its ability to form stable, covalent DNA adducts, a mechanism not prominent with other anthracyclines.[4][5] This process is thought to be enhanced in the presence of formaldehyde, which can be found at higher concentrations in the tumor microenvironment. These adducts create significant obstacles for DNA replication and repair machinery, contributing to the drug's potent cytotoxic effects.

Reduced Cardiotoxicity Profile

The key therapeutic advantage of pixantrone lies in its reduced cardiotoxicity. This is attributed to several factors:

-

Inability to chelate iron: The structural modifications prevent the formation of iron complexes, a primary driver of anthracycline-induced cardiotoxicity.

-

Reduced Reactive Oxygen Species (ROS) generation: By avoiding iron binding, pixantrone minimizes the production of damaging ROS in cardiomyocytes.

-

No formation of cardiotoxic metabolites: Unlike doxorubicin, which is metabolized to the cardiotoxic secondary alcohol doxorubicinol, pixantrone does not form such metabolites.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in pixantrone's mechanism of action and a general workflow for its preclinical evaluation.

Caption: Pixantrone's mechanism of action leading to apoptosis.

Caption: A generalized workflow for preclinical evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials and preclinical studies of pixantrone.

Table 1: Efficacy of Pixantrone in Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma (PIX301 Trial) [5]

| Endpoint | Pixantrone (n=70) | Comparator (n=70) | p-value |

| Complete Response (CR) + Unconfirmed CR (CRu) | 20.0% | 5.7% | 0.021 |

| Overall Response Rate (ORR) | 37.1% | 20.0% | 0.025 |

| Median Progression-Free Survival (PFS) | 5.3 months | 2.6 months | 0.005 |

| Median Overall Survival (OS) | 10.2 months | 7.6 months | 0.251 |

Table 2: Comparison of Pixantrone-based (CPOP-R) vs. Doxorubicin-based (CHOP-R) Therapy in Diffuse Large B-cell Lymphoma

| Endpoint | CPOP-R | CHOP-R | p-value |

| Complete Response (CR) / Unconfirmed CR (CRu) Rate | 75% | 84% | - |

| 3-Year Overall Survival | 69% | 85% | 0.029 |

| Median Progression-Free Survival (PFS) | Not Reached | 40 months | 0.934 |

| Congestive Heart Failure | 0% | 6% | 0.120 |

| ≥20% Decline in LVEF | 2% | 17% | 0.004 |

Table 3: In Vitro Cytotoxicity of Pixantrone [7]

| Cell Line | IC50 (nM) |

| Various Pediatric Cancer Cell Lines (Median) | 54 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Topoisomerase II Inhibition Assays

5.1.1. Kinetoplast DNA (kDNA) Decatenation Assay [2][8]

-

Principle: This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA, a network of interlocked DNA minicircles, serves as the substrate. Active topoisomerase II relaxes the kDNA into individual minicircles, which can be separated by gel electrophoresis.

-

Protocol:

-

Prepare a reaction mixture containing kDNA, ATP, and assay buffer.

-

Add varying concentrations of pixantrone or a vehicle control.

-

Initiate the reaction by adding purified human topoisomerase IIα or IIβ.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the products by agarose gel electrophoresis.

-

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. Inhibition of decatenation is observed as the retention of the high molecular weight kDNA network at the origin of the gel.

-

5.1.2. DNA Cleavage Assay [2][9]

-

Principle: This assay determines if a compound is a topoisomerase II poison by detecting the formation of cleavable complexes. Topoisomerase II poisons stabilize the covalent intermediate of the enzyme's reaction, leading to an accumulation of DNA double-strand breaks upon denaturation.

-

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.

-

Add varying concentrations of pixantrone or a vehicle control.

-

Initiate the reaction by adding purified human topoisomerase IIα or IIβ.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and induce DNA cleavage by adding SDS.

-

Digest the protein component with proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands. The appearance of linearized plasmid DNA indicates the formation of cleavable complexes.

-

Cell Viability Assay (MTT Assay)[1][11][12][13][14]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of pixantrone or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Conclusion and Future Directions

Pixantrone represents a significant advancement in the treatment of hematological malignancies, offering a potent cytotoxic agent with a demonstrably improved cardiac safety profile compared to traditional anthracyclines. Its multifaceted mechanism of action, involving DNA intercalation, topoisomerase II poisoning, and the formation of DNA adducts, provides a robust basis for its anti-cancer activity. The quantitative data from clinical trials underscore its efficacy in heavily pretreated patients with aggressive non-Hodgkin's lymphoma.

Future research should continue to explore the full therapeutic potential of pixantrone. This includes its evaluation in other cancer types, both as a monotherapy and in combination with other targeted agents. Further elucidation of the molecular pathways downstream of pixantrone-induced DNA damage could reveal novel biomarkers for patient selection and opportunities for synergistic drug combinations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this important therapeutic agent.

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of 9-Desaminoethyl Pixantrone with DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Desaminoethyl Pixantrone is a known impurity and a structural analog of Pixantrone, a synthetic aza-anthracenedione developed as an antineoplastic agent. Pixantrone itself is an analog of mitoxantrone and was designed to reduce the cardiotoxicity associated with traditional anthracyclines while maintaining potent anti-cancer activity. Given the structural similarity, 9-Desaminoethyl Pixantrone is presumed to share a similar mechanism of action, primarily involving interaction with DNA and inhibition of topoisomerase II. This technical guide provides a comprehensive overview of the core interaction between 9-Desaminoethyl Pixantrone and DNA, drawing comparative insights from its parent compound, Pixantrone.

Chemical Structure:

-

Pixantrone: 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione[1]

-

9-Desaminoethyl Pixantrone: C15H14N4O2 (Molecular Weight: 282.30)[2][3]

Core Mechanism of Action: DNA Interaction

The primary mechanism of action for aza-anthracenediones like Pixantrone, and by extension 9-Desaminoethyl Pixantrone, involves a multi-faceted interaction with DNA, leading to the disruption of essential cellular processes and ultimately, cell death. This interaction can be broadly categorized into two key events: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

The planar aromatic core of 9-Desaminoethyl Pixantrone allows it to insert itself between the base pairs of the DNA double helix. This process, known as intercalation, has several significant consequences for DNA structure and function:

-

Structural Distortion: Intercalation causes a localized unwinding and lengthening of the DNA helix, which can interfere with the binding of DNA-processing enzymes.

-

Inhibition of Replication and Transcription: The presence of the intercalated molecule can act as a physical barrier, obstructing the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting DNA replication and transcription.

-

DNA Adduct Formation: Some research suggests that Pixantrone can form stable DNA adducts, further contributing to its cytotoxic effects[4].

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Pixantrone acts as a "topoisomerase II poison."[] Instead of simply inhibiting the enzyme's catalytic activity, it stabilizes the transient "cleavable complex," which is an intermediate state where topoisomerase II is covalently bound to the 5' ends of the broken DNA. The stabilization of this complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA breaks trigger downstream signaling pathways that can lead to cell cycle arrest and apoptosis.[6]

Quantitative Analysis of DNA Interaction

Table 1: Cytotoxicity of Pixantrone in Human Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Reference |

| K562 (Human Leukemia) | 0.10 | MTS Assay (72h) | [6] |

| K/VP.5 (Etoposide-Resistant Leukemia) | 0.56 | MTS Assay (72h) | [7] |

| MDCK (Canine Kidney) | 0.058 | MTS Assay (72h) | [7] |

| MDCK/MDR (ABCB1-transfected) | 4.5 | MTS Assay (72h) | [7] |

| PANC1 (Pancreatic Cancer) | Induces cell death at 25-500 nM | Clonogenic Assay | [7] |

Table 2: DNA Binding and Topoisomerase II Inhibition of Pixantrone

| Parameter | Value | Method | Reference |

| Apparent DNA Binding Constant (vs. Mitoxantrone) | Lower affinity than Mitoxantrone | Thiazole Orange Displacement Assay | [4][8] |

| Topoisomerase IIα Inhibition | Induces linear DNA formation at 0.01-0.2 µM | pBR322 DNA Cleavage Assay | [6][7] |

| Topoisomerase IIβ Inhibition | Detectable increase in linear DNA | pBR322 DNA Cleavage Assay | [6] |

| APE1 Inhibition IC50 | 20 ± 9 µM | Fluorescence-based Assay | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like 9-Desaminoethyl Pixantrone with DNA. These protocols are generalized and would require optimization for the specific compound.

DNA Intercalation: Fluorescent Intercalator Displacement (FID) Assay

This assay measures the ability of a test compound to displace a fluorescent dye (e.g., ethidium bromide or thiazole orange) that is already intercalated into DNA. A decrease in fluorescence indicates that the test compound is binding to the DNA and displacing the dye.

Protocol:

-

Preparation of Reagents:

-

DNA Solution: Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the concentration by measuring absorbance at 260 nm.

-

Fluorescent Dye Solution: Prepare a stock solution of ethidium bromide or thiazole orange in the same buffer.

-

Test Compound Solution: Prepare a stock solution of 9-Desaminoethyl Pixantrone in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the DNA solution and the fluorescent dye solution to achieve final concentrations of approximately 21 µM (base pairs) and 6.5 µM, respectively[9].

-

Incubate the mixture at room temperature for 5-10 minutes to allow the dye to bind to the DNA.

-

Measure the initial fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex 530 nm, λem 615 nm for ethidium bromide)[9].

-

Add varying concentrations of the 9-Desaminoethyl Pixantrone solution to the wells.

-

Incubate for another 5-10 minutes.

-

Measure the final fluorescence.

-

-

Data Analysis:

-

Calculate the percentage decrease in fluorescence for each concentration of the test compound.

-

The data can be used to determine the relative binding affinity.

-

Topoisomerase II Inhibition: DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

-

Reaction Mixture Preparation:

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, kDNA, ATP, and varying concentrations of 9-Desaminoethyl Pixantrone.

-

Add a pre-determined amount of human topoisomerase IIα or IIβ enzyme to initiate the reaction. The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of an inhibitor.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

-

Analysis:

-

Load the reaction products onto an agarose gel (e.g., 1%) and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibited reactions will show a band of catenated kDNA remaining in the well, while uninhibited reactions will show a band of decatenated minicircles that have migrated into the gel.

-

Topoisomerase II Poisoning: DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA from a supercoiled plasmid substrate (e.g., pBR322).

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing supercoiled pBR322 DNA (e.g., 0.5 µg)[12], topoisomerase II enzyme, and reaction buffer.

-

Add varying concentrations of 9-Desaminoethyl Pixantrone.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for 30 minutes to allow the formation of cleavable complexes[12].

-

Terminate the reaction by adding SDS and proteinase K to digest the enzyme.

-

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

An increase in the amount of linear DNA with increasing drug concentration indicates that the compound is a topoisomerase II poison.

-

Signaling Pathways and Cellular Consequences

The DNA damage induced by 9-Desaminoethyl Pixantrone is expected to trigger a cascade of cellular signaling events, similar to those activated by Pixantrone and other anthracyclines.

DNA Damage Response (DDR)

The accumulation of DNA double-strand breaks activates the DDR pathway. Key proteins involved include:

-

ATM (Ataxia-Telangiectasia Mutated): A primary sensor of double-strand breaks.

-

γH2AX: A phosphorylated form of the histone H2AX, which accumulates at sites of DNA damage and serves as a platform for the recruitment of repair proteins.

-

p53: A tumor suppressor protein that is activated by DNA damage and can induce cell cycle arrest, senescence, or apoptosis.

Activation of the DDR can lead to:

-

Cell Cycle Arrest: To allow time for DNA repair.

-

Apoptosis: If the DNA damage is too extensive to be repaired.

Mitotic Perturbations

Studies on Pixantrone have shown that it can induce a latent form of DNA damage that does not immediately trigger a robust DNA damage response but instead impairs the fidelity of mitosis. This leads to:

-

Aberrant Cell Divisions: Chromosome segregation is impaired, leading to the formation of chromatin bridges and micronuclei[13][14].

-

Delayed Cell Death: Cells may undergo multiple rounds of abnormal division before succumbing to cell death[13].

Visualizations

Experimental Workflow: Topoisomerase II Decatenation Assay

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Signaling Pathway: DNA Damage Response

Caption: Simplified DNA Damage Response Pathway.

Conclusion

9-Desaminoethyl Pixantrone, as a close structural analog of Pixantrone, is strongly indicated to exert its cytotoxic effects through direct interaction with DNA. The core mechanisms involve DNA intercalation and the poisoning of topoisomerase II, leading to the accumulation of DNA double-strand breaks and the activation of the DNA damage response pathway. While specific quantitative data for 9-Desaminoethyl Pixantrone remains to be fully elucidated, the established methodologies and the data from its parent compound, Pixantrone, provide a robust framework for its further investigation and characterization. Understanding the precise nature of its interaction with DNA is critical for the development and optimization of novel anticancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Signaling pathways underlying anthracycline cardiotoxicity [iris.unito.it]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

- 13. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of 9-Desaminoethyl Pixantrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 9-Desaminoethyl Pixantrone, a known impurity of the anticancer agent Pixantrone. The following sections detail the methodologies, quantitative performance, and experimental protocols to aid in the quality control and characterization of Pixantrone drug substances and products.

Introduction

Pixantrone is an aza-anthracenedione that acts as a DNA intercalator and a topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[1] As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. 9-Desaminoethyl Pixantrone is a process-related impurity that must be monitored and controlled within specified limits in the final drug product.

This document outlines a validated high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of 9-Desaminoethyl Pixantrone from the active pharmaceutical ingredient (API) and other related substances.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous determination of Pixantrone and its impurities, including 9-Desaminoethyl Pixantrone. This method is suitable for routine quality control analysis.

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of 9-Desaminoethyl Pixantrone.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation and Quantitative Data

The analytical method has been validated in accordance with International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, sensitive, linear, accurate, and precise for the quantification of 9-Desaminoethyl Pixantrone.

Table 1: Summary of Quantitative Data for 9-Desaminoethyl Pixantrone

| Validation Parameter | Result |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

| Linearity Range | 0.03 - 1.5 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2.0% |

Experimental Protocols

Preparation of Standard Solutions

3.1.1. 9-Desaminoethyl Pixantrone Stock Standard Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of 9-Desaminoethyl Pixantrone reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.

3.1.2. Working Standard Solution (1 µg/mL):

-

Pipette 1.0 mL of the 9-Desaminoethyl Pixantrone Stock Standard Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent.

Preparation of Sample Solution (Pixantrone Drug Substance)

-

Accurately weigh approximately 25 mg of the Pixantrone drug substance.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. Sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the Working Standard Solution (1 µg/mL) six times.

-

The relative standard deviation (RSD) of the peak areas for the six replicate injections should be not more than 2.0%.

-

The tailing factor for the 9-Desaminoethyl Pixantrone peak should be not more than 2.0.

-

The theoretical plates for the 9-Desaminoethyl Pixantrone peak should be not less than 2000.

Analysis Procedure

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Identify the 9-Desaminoethyl Pixantrone peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of 9-Desaminoethyl Pixantrone in the sample using the following formula:

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of 9-Desaminoethyl Pixantrone.

Mechanism of Action of Pixantrone

Caption: Simplified signaling pathway of Pixantrone's mechanism of action.[1][2][3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 9-Desaminoethyl Pixantrone using High-Performance Liquid Chromatography (HPLC)

Introduction

Pixantrone is an aza-anthracenedione, a type of antineoplastic agent, used in the treatment of certain cancers.[1][2][3] 9-Desaminoethyl Pixantrone is a related substance and potential impurity. Accurate and precise quantification of such related substances is critical for drug quality control and formulation development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 9-Desaminoethyl Pixantrone. The method is designed to be specific, sensitive, and accurate, making it suitable for research and quality control environments.

Analytical Method

The chromatographic separation is achieved on a reversed-phase C18 column with gradient elution. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the analyte.

Instrumentation and Consumables

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Diluent: 50:50 (v/v) Acetonitrile and Water.

-

Analytical Standard: 9-Desaminoethyl Pixantrone (commercially available from suppliers like Toronto Research Chemicals and BOC Sciences).[4][]

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 25 minutes |

Method Validation Summary

The proposed HPLC method is expected to be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the anticipated performance characteristics of the method.

| Validation Parameter | Expected Performance |

| Retention Time | Approximately 8-12 minutes |

| Linearity (R²) | ≥ 0.999 |

| Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Experimental Protocol

1. Reagent and Standard Preparation

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

Diluent (50:50 Acetonitrile/Water): Mix equal volumes of acetonitrile and HPLC-grade water.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 9-Desaminoethyl Pixantrone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation

-

For Drug Substance: Accurately weigh about 10 mg of the Pixantrone drug substance containing 9-Desaminoethyl Pixantrone and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to bring the concentration of the analyte within the calibration range.

-

For Drug Product (e.g., injection): Transfer a volume of the injection equivalent to a known amount of Pixantrone into a volumetric flask. Dilute with the diluent to a suitable concentration. Further dilute as necessary.

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC System Setup and Operation

-

Set up the HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

-

Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.

-

Create a sequence with injections of a blank (diluent), the working standard solutions, and the prepared samples.

-

Start the sequence.

4. Data Analysis

-

Integrate the peak corresponding to 9-Desaminoethyl Pixantrone in each chromatogram.

-

Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Calculate the concentration of 9-Desaminoethyl Pixantrone in the samples using the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC quantification of 9-Desaminoethyl Pixantrone.

Caption: Logical relationship of components in the HPLC system.